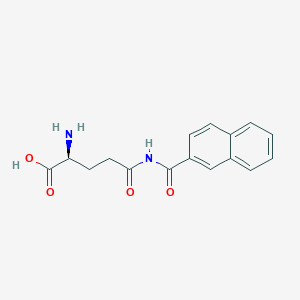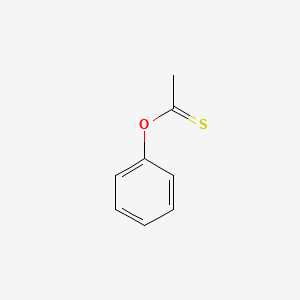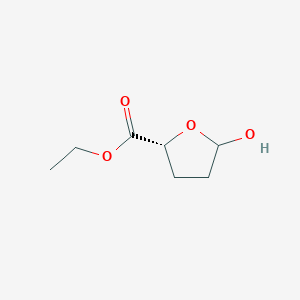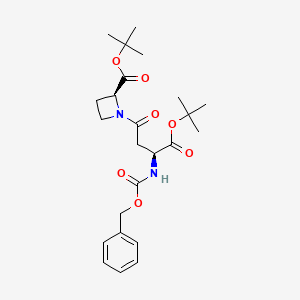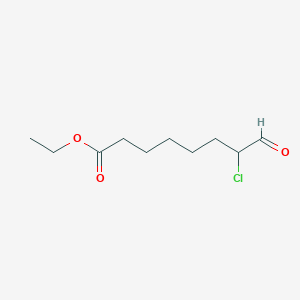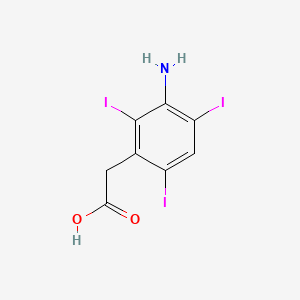
Acetic acid, (3-amino-2,4,6-triiodophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-2,4,6-triiodophenyl)acetic acid is an organic compound with the molecular formula C8H6I3NO2 It is characterized by the presence of three iodine atoms attached to a phenyl ring, an amino group at the 3-position, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,4,6-triiodophenyl)acetic acid typically involves the iodination of a phenylacetic acid derivative followed by the introduction of an amino group. One common method involves the following steps:
Iodination: A phenylacetic acid derivative is treated with iodine and an oxidizing agent such as nitric acid to introduce iodine atoms at the 2, 4, and 6 positions of the phenyl ring.
Amination: The iodinated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production methods for (3-Amino-2,4,6-triiodophenyl)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-2,4,6-triiodophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce the carboxylic acid group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
(3-Amino-2,4,6-triiodophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its use in diagnostic imaging and as a potential therapeutic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Amino-2,4,6-triiodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atoms and amino group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Similar structure but with a benzoic acid moiety instead of an acetic acid group.
2,4,6-Triiodophenol: Lacks the amino and acetic acid groups, but has three iodine atoms on the phenyl ring.
3-Amino-2,4,6-triiodophenol: Similar to (3-Amino-2,4,6-triiodophenyl)acetic acid but without the acetic acid group.
Uniqueness
(3-Amino-2,4,6-triiodophenyl)acetic acid is unique due to the combination of its iodine atoms, amino group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
3119-17-3 |
|---|---|
Molekularformel |
C8H6I3NO2 |
Molekulargewicht |
528.85 g/mol |
IUPAC-Name |
2-(3-amino-2,4,6-triiodophenyl)acetic acid |
InChI |
InChI=1S/C8H6I3NO2/c9-4-2-5(10)8(12)7(11)3(4)1-6(13)14/h2H,1,12H2,(H,13,14) |
InChI-Schlüssel |
INVBOJSWUDDQJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1I)N)I)CC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


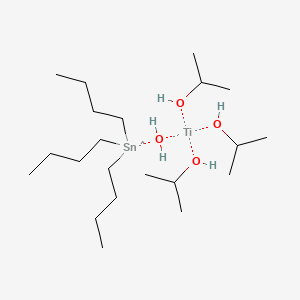
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
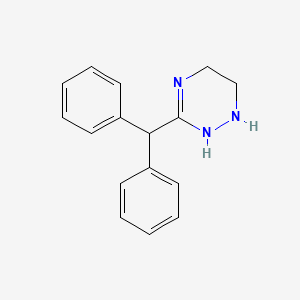
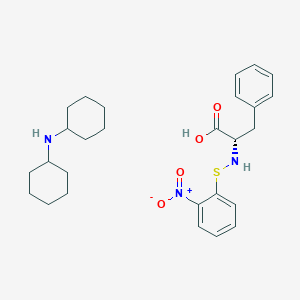
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)

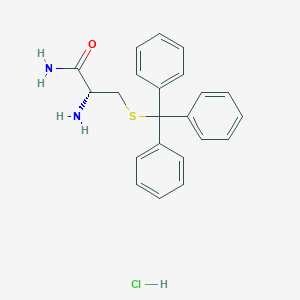
![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
